3-(cyclopropylmethoxy)propanal
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Overview
Description
3-(Cyclopropylmethoxy)propanal is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a cyclopropylmethoxy group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethoxy)propanal typically involves the reaction of cyclopropylmethanol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where cyclopropylmethanol is reacted with 3-bromopropanal in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Reagents like Grignard reagents are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: 3-(Cyclopropylmethoxy)propanoic acid.
Reduction: 3-(Cyclopropylmethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-(cyclopropylmethoxy)propanal exerts its effects is primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming Schiff bases with amines or undergoing nucleophilic addition reactions.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)propanoic acid: Formed by the oxidation of 3-(cyclopropylmethoxy)propanal.
3-(Cyclopropylmethoxy)propanol: Formed by the reduction of this compound.
3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide: A related compound with additional functional groups.
Uniqueness: this compound is unique due to its specific structural features, particularly the cyclopropylmethoxy group, which imparts distinct reactivity and properties compared to other aldehydes. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in research applications.
Properties
CAS No. |
1341843-11-5 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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